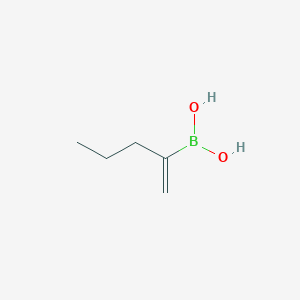
Pent-1-en-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-1-en-2-ylboronic acid: is an organoboron compound that contains a boronic acid functional group attached to a pentenyl chain. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes such as the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pent-1-en-2-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of pent-1-en-2-yne with a borane reagent, followed by oxidation to yield the boronic acid. Another method includes the borylation of pent-1-en-2-yl halides using diboron reagents under palladium catalysis .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes to ensure high yields and efficiency. These methods typically involve the use of organolithium or Grignard reagents to introduce the boronic acid functionality .
Chemical Reactions Analysis
Types of Reactions: Pent-1-en-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Reaction with electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products:
Oxidation: Pent-1-en-2-ol or pent-1-en-2-al.
Reduction: Pentane.
Substitution: Various substituted pentenyl derivatives.
Scientific Research Applications
Pent-1-en-2-ylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism by which pent-1-en-2-ylboronic acid exerts its effects involves the formation of boron-oxygen bonds with various substrates. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient and selective reactions .
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: Pent-1-en-2-ylboronic acid is unique due to its pentenyl chain, which provides distinct reactivity compared to other boronic acids. For example, phenylboronic acid is more commonly used in aromatic substitutions, while vinylboronic acid is preferred for reactions involving alkenes . The pentenyl group in this compound offers a balance of stability and reactivity, making it suitable for a broader range of applications .
Properties
Molecular Formula |
C5H11BO2 |
|---|---|
Molecular Weight |
113.95 g/mol |
IUPAC Name |
pent-1-en-2-ylboronic acid |
InChI |
InChI=1S/C5H11BO2/c1-3-4-5(2)6(7)8/h7-8H,2-4H2,1H3 |
InChI Key |
ZQUCDTTXFIGSRS-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)CCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


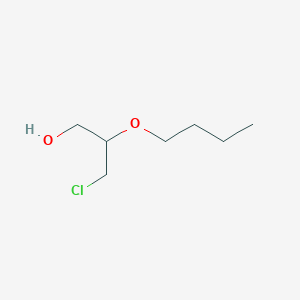
![N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13464845.png)
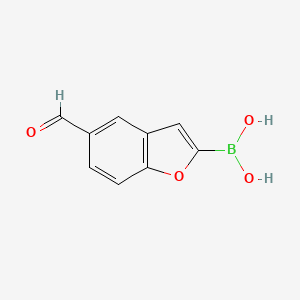
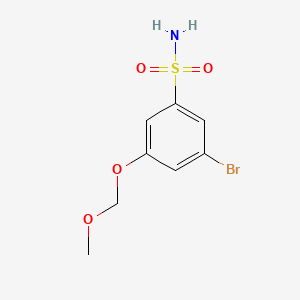
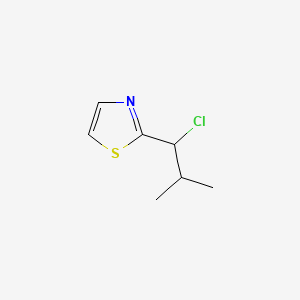
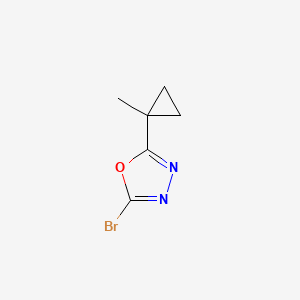
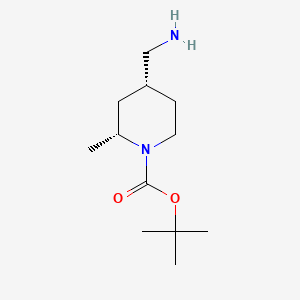
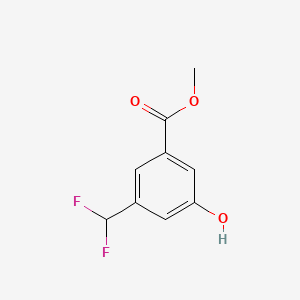
![3-(5-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13464902.png)
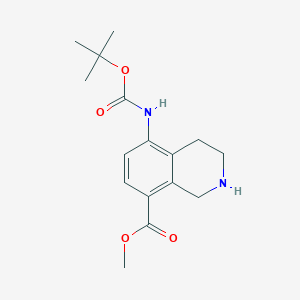
![Methyl 4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate](/img/structure/B13464907.png)
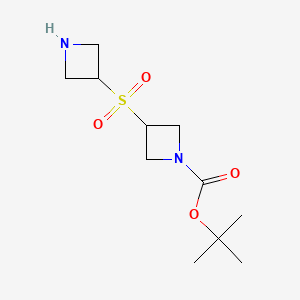
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13464917.png)
![1,6-Dioxa-9-azaspiro[3.6]decane hydrochloride](/img/structure/B13464919.png)
